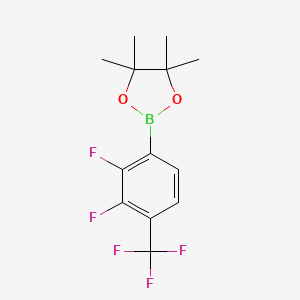

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl ring. The phenyl group features electron-withdrawing substituents: 2,3-difluoro and 4-trifluoromethyl groups. These substituents enhance the compound’s stability and influence its electronic properties, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry.

Properties

IUPAC Name |

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(17,18)19)9(15)10(8)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOAWDLTKGEVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681947 | |

| Record name | 2-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881402-15-9 | |

| Record name | 2-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthesis Steps:

-

- 2,3-Difluoro-4-(trifluoromethyl)phenylboronic acid

- Pinacol

- Catalyst (e.g., palladium or copper-based catalysts)

-

- Solvent: Typically a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Room temperature or slightly elevated temperatures.

- Time: Several hours to ensure complete reaction.

-

- The reaction mixture is quenched with water or an aqueous solution.

- The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Purification can be achieved through column chromatography or recrystallization.

Comparison with Similar Compounds

Similar compounds, such as 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also play crucial roles in organic synthesis. Both compounds share the same molecular formula and weight but differ in the positions of the fluorine atoms on the phenyl ring.

Comparison Table:

| Compound | Molecular Formula | Molecular Weight | Fluorine Positions |

|---|---|---|---|

| This compound | C13H14BF5O2 | 308.05 g/mol | 2,3 |

| 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H14BF5O2 | 308.05 g/mol | 3,5 |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly Suzuki-Miyaura coupling. It can also participate in other types of reactions such as oxidation and substitution .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a reagent in organic synthesis. Its boron atom can participate in various reactions such as:

- Cross-Coupling Reactions : It acts as a boronic acid equivalent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides .

- Functionalization of Aromatic Compounds : The fluorinated phenyl group enhances electrophilicity, allowing for selective functionalization of aromatic rings .

Medicinal Chemistry

Research has indicated that compounds with similar structures exhibit biological activity. The unique fluorinated moieties may enhance drug-like properties such as:

- Increased Lipophilicity : This can improve membrane permeability and bioavailability of pharmaceutical agents .

- Targeted Drug Delivery : The compound can be modified to create prodrugs that release active pharmaceutical ingredients in specific biological environments .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials due to its:

- Thermal Stability : The presence of fluorine atoms contributes to higher thermal stability compared to non-fluorinated analogs.

- Optoelectronic Properties : It can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties .

Case Studies

Mechanism of Action

The mechanism of action for 2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets include the aryl halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Key Observations :

Reactivity in Cross-Coupling

- The target compound’s trifluoromethyl group may slow transmetallation in Suzuki reactions compared to less electron-deficient analogs (e.g., methoxy-substituted derivatives in ) .

- Yields for similar compounds range widely:

Physical Properties

Biological Activity

2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound recognized for its role in organic synthesis and potential biological activities. This article explores its biological activity, including antimicrobial effects and other pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C13H14BF5O2

- CAS Number : 881402-15-9

- Molecular Weight : 308.05 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. In vitro tests have shown that compounds containing trifluoromethyl groups can be effective against various bacterial strains.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 10 | Staphylococcus aureus | 25.9 µM |

| Compound 10 | MRSA isolates | 12.9 µM |

The above data suggests that the compound may possess bactericidal properties as the Minimum Bactericidal Concentration (MBC) values were equal to the MIC values .

Anti-inflammatory Potential

Another area of investigation involves the compound's anti-inflammatory effects. Studies have shown that certain derivatives can modulate the activity of NF-κB, a critical transcription factor involved in inflammatory responses.

| Compound | IC50 Value (µM) | Effect on NF-κB Activity |

|---|---|---|

| Compound 11 | 6.5 ± 1.0 | Significant inhibition |

| Other derivatives | >20 | Minimal effect |

The results indicate that structural modifications influence the compound's ability to modulate inflammatory pathways .

Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using various cell lines. The results demonstrated varied toxicity profiles depending on the substituents on the phenyl ring.

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound 11 | 6.5 ± 1.0 | Human cancer cell line |

| Other derivatives | >20 | Various |

These findings suggest that while some derivatives are highly cytotoxic, others exhibit lower toxicity profiles .

Case Studies

- Antimicrobial Evaluation : A study tested several compounds against Staphylococcus aureus and MRSA isolates. The compound demonstrated significant activity with MIC values indicating both bacteriostatic and bactericidal properties.

- Inflammatory Response Modulation : Research focused on the modulation of NF-κB activity by various derivatives of the compound showed promising results in reducing inflammatory responses in vitro.

Q & A

Q. What are the standard synthetic routes for preparing fluorinated dioxaborolane derivatives like this compound?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common method involves reacting 2,3-difluoro-4-(trifluoromethyl)phenylboronic acid with pinacol (1,2-diol) under anhydrous conditions. The reaction is catalyzed by Lewis acids like BF₃·OEt₂ and proceeds via boronate ester formation. Key steps include refluxing in THF or DCM and purification by column chromatography (silica gel, hexane/EtOAc gradient). Confirmation of structure is done via and NMR to verify boron and fluorine environments .

Q. How is the purity and structure of this compound validated in academic research?

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.

- Structural Confirmation :

Q. What are the critical storage conditions for maintaining stability?

The compound should be stored under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent hydrolysis of the boronate ester. Desiccants like molecular sieves are recommended for long-term storage. Stability tests show decomposition >5% after 6 months at 25°C due to moisture sensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

Experimental variables include:

- Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves turnover in sterically hindered systems.

- Base : K₂CO₃ (for aqueous compatibility) or CsF (for anhydrous conditions).

- Solvent : DME/toluene mixtures enhance solubility of aryl halides. A representative study achieved 85% yield using PdCl₂(dppf) (2 mol%), CsF (3 eq.), and refluxing in DME for 12 hours .

Q. What computational methods are used to predict reactivity or regioselectivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethyl and fluorine groups. These predict preferential coupling at the less hindered position (C-4 of the phenyl ring). Frontier molecular orbital analysis (HOMO-LUMO gaps) further rationalizes oxidative addition kinetics with Pd catalysts .

Q. How does the fluorinated aryl group influence spectroscopic characterization?

- NMR Challenges : splitting patterns (e.g., coupling constants = 8–12 Hz) complicate signal assignment. Use of - HOESY confirms spatial proximity of fluorine atoms.

- Mass Spectrometry : Isotopic patterns for boron (²⁰% and ⁸⁰% ) require high-resolution instruments to distinguish from background noise .

Contradictions and Resolutions

- Synthetic Routes : and describe alternative methods (e.g., BF₃ catalysis vs. direct boronic acid coupling). The choice depends on substrate solubility and steric hindrance.

- Stability : While suggests room-temperature storage is feasible, emphasizes -20°C for fluorinated analogs. Consensus recommends cold storage to mitigate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.